Cas no 24579-17-7 (7-Hydroxy Warfarin β-D-Glucuronide)

7-Hydroxy Warfarin β-D-Glucuronide 化学的及び物理的性質

名前と識別子

-

- 7-Hydroxy Warfarin β-D-Glucuronide

- 7-Hydroxy Warfarin β-D-Glucuronide Disodium Salt

- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-7-yl]oxyoxane-2-carboxylic acid

- A-D-Glucuronide

- 24579-17-7

- 7-Hydroxy Warfarin

- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid

- 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid

- DTXSID30857862

-

- インチ: InChI=1S/C25H24O11/c1-11(26)9-15(12-5-3-2-4-6-12)17-18(27)14-8-7-13(10-16(14)35-24(17)33)34-25-21(30)19(28)20(29)22(36-25)23(31)32/h2-8,10,15,19-22,25,27-30H,9H2,1H3,(H,31,32)/t15?,19-,20-,21+,22-,25+/m0/s1

- InChIKey: HGQPQZDYDCOEEI-LWNSMTRGSA-N

- SMILES: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O

計算された属性

- 精确分子量: 500.13186158g/mol

- 同位素质量: 500.13186158g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 氢键受体数量: 11

- 重原子数量: 36

- 回転可能化学結合数: 7

- 複雑さ: 879

- 共价键单元数量: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 180Ų

- XLogP3: 0.7

7-Hydroxy Warfarin β-D-Glucuronide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-488248-1 mg |

7-Hydroxy warfarin β-D-glucuronide disodium salt, |

24579-17-7 | 1mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-488248-1mg |

7-Hydroxy warfarin β-D-glucuronide disodium salt, |

24579-17-7 | 1mg |

¥2858.00 | 2023-09-05 |

7-Hydroxy Warfarin β-D-Glucuronide 関連文献

-

1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

7-Hydroxy Warfarin β-D-Glucuronideに関する追加情報

7-Hydroxy Warfarin β-D-Glucuronide: A Comprehensive Overview

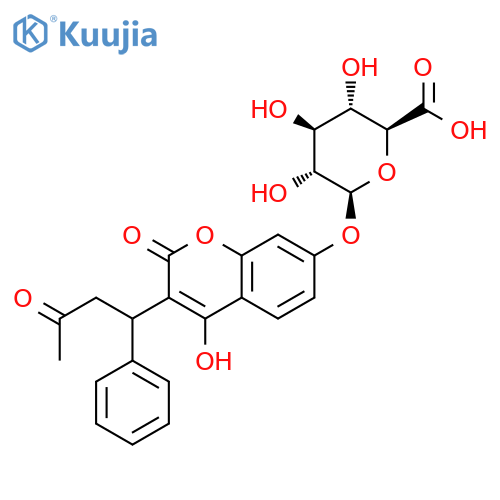

7-Hydroxy Warfarin β-D-Glucuronide (CAS No: 24579-17-7) is a significant compound in the field of pharmacology and drug metabolism. This compound is a glucuronide derivative of 7-hydroxy warfarin, a metabolite of the widely used anticoagulant warfarin. The formation of this glucuronide is a critical step in the detoxification and elimination of warfarin from the body. Recent studies have highlighted its role in understanding warfarin metabolism, particularly in relation to interindividual variability in drug response.

The CAS No 24579-17-7 compound is synthesized through the conjugation of 7-hydroxy warfarin with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This reaction occurs primarily in the liver and is influenced by genetic polymorphisms in UGT enzymes. For instance, individuals with certain UGT2B15 polymorphisms exhibit altered glucuronidation efficiency, which can impact warfarin efficacy and safety. Understanding these genetic determinants is crucial for personalized medicine approaches, where dosing regimens can be tailored based on an individual's metabolic profile.

Recent advancements in metabolomics have enabled researchers to quantify 7-Hydroxy Warfarin β-D-Glucuronide levels in biological fluids with greater precision. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental in identifying this compound as a key intermediate in warfarin metabolism. These findings have implications for therapeutic drug monitoring, where accurate measurement of metabolite levels can help optimize anticoagulant therapy and reduce adverse events.

In addition to its role in drug metabolism, 7-Hydroxy Warfarin β-D-Glucuronide has been studied for its potential pharmacokinetic interactions with other medications. For example, drugs that inhibit or induce UGT enzymes can significantly alter the glucuronidation process, leading to changes in warfarin's bioavailability and anticoagulant effect. This underscores the importance of considering enzyme inhibition or induction when prescribing warfarin concomitantly with other medications.

Emerging research also explores the structural properties of CAS No 24579-17-7, particularly its stability under various physiological conditions. Studies have shown that this glucuronide is relatively stable in plasma but undergoes hydrolysis under specific pH conditions, which may influence its excretion pathways. Understanding these properties is essential for developing accurate pharmacokinetic models that predict drug behavior within the body.

Furthermore, the synthesis and characterization of 7-Hydroxy Warfarin β-D-Glucuronide have been optimized using advanced chemical techniques. Researchers have developed efficient synthetic routes that mimic enzymatic glucuronidation, enabling the production of pure samples for analytical purposes. These advancements have facilitated detailed structural elucidation using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, providing insights into the compound's three-dimensional conformation and binding affinities.

In conclusion, CAS No 24579-17-7, or 7-Hydroxy Warfarin β-D-Glucuronide, represents a pivotal metabolite in warfarin pharmacology. Its study contributes significantly to our understanding of drug metabolism, interindividual variability, and therapeutic optimization. As research continues to uncover new insights into its role and mechanisms, this compound remains a focal point for advancing personalized medicine and improving patient outcomes.

24579-17-7 (7-Hydroxy Warfarin β-D-Glucuronide) Related Products

- 1558263-40-3(1-(dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid)

- 2228719-30-8(2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine)

- 22421-17-6(N-acetyl-N-(benzyloxy)benzamide)

- 898774-40-8(3-(3-Methoxyphenyl)-3'-methylpropiophenone)

- 2172526-72-4(2,4-dimethyl-7-azaspiro5.6dodecan-8-one)

- 902248-98-0(5-bromo-2-methoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)

- 2137665-11-1(2-chloro-5-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1,3-thiazole)

- 2167773-78-4(3-Fluoro-5-methoxy-2-nitrobenzonitrile)

- 1806751-50-7(2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide)

- 2680869-48-9(benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate)